Vinglycinate sulfate
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Overview
Description
Vinglycinate sulfate is a derivative of vinblastine, a vinca alkaloid originally isolated from the periwinkle plant, Vinca rosea. This compound has shown significant potential in the treatment of various malignant diseases, including Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinglycinate sulfate is synthesized through the chemical modification of vinblastine. The process involves the esterification of desacetyl vinblastine with N,N-dimethylglycine, followed by sulfation to produce this compound . The reaction conditions typically include the use of sulfur trioxide amine complexes for sulfation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Vinglycinate sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the vinblastine skeleton.
Substitution: Substitution reactions can occur at the ester or sulfate groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various ester and sulfate derivatives of this compound, each with unique biological properties .
Scientific Research Applications
Vinglycinate sulfate has been extensively studied for its potential in cancer treatment. It has shown beneficial responses in patients with Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma . Additionally, it has been used in research to understand the mechanisms of action of vinca alkaloids and to develop new derivatives with improved efficacy and reduced toxicity .
Mechanism of Action
Vinglycinate sulfate exerts its effects by binding to tubulin, a protein involved in cell division. This binding disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound specifically targets rapidly dividing cells, making it effective against various types of cancer .
Comparison with Similar Compounds
Vinblastine: The parent compound, effective in treating Hodgkin’s disease and other neoplasms.
Vincristine: Another vinca alkaloid, used primarily for acute lymphocytic leukemia and lymphosarcoma.
Vindesine: A derivative of vinblastine, used in clinical trials for various cancers.
Uniqueness: Vinglycinate sulfate is unique due to its modified side chains, which enhance its selectivity and reduce toxicity compared to vinblastine and vincristine . This makes it a valuable compound in cancer treatment research.
Properties
CAS No. |
7281-31-4 |
---|---|
Molecular Formula |
C96H132N10O30S3 |
Molecular Weight |
2002.3 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/2C48H63N5O9.3H2O4S/c2*1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4;3*1-5(2,3)4/h2*11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3;3*(H2,1,2,3,4)/t2*29-,39-,40+,41+,44-,45+,46+,47-,48-;;;/m00.../s1 |
InChI Key |
DVPVGSLIUJPOCJ-XXRQFBABSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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